![molecular formula C18H50OSi6 B14331505 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane CAS No. 110086-49-2](/img/structure/B14331505.png)
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane typically involves the reaction of trimethylsilyl chloride with other silicon-containing compounds under controlled conditions. For example, bis(trimethylsilyl)amine can be synthesized by treating trimethylsilyl chloride with ammonia .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional purification steps to ensure the compound’s high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-oxygen bonds.
Reduction: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, ammonia, and various oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield silicon-oxygen compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-containing compounds, which can enhance the stability and reactivity of the modified molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: Known for its use as a reagent in organic synthesis and as a precursor to bases.
Trimethylsilylacetylene: Used in Sonogashira couplings and as a source of acetylene in organic synthesis.
1,3-Bis(trimethylsilyl)urea: Employed in various chemical reactions as a reagent.
Uniqueness
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane is unique due to its specific structure, which provides a combination of chemical inertness and large molecular volume. This makes it particularly useful in applications requiring stable and reactive silicon-containing compounds .
Propriétés
Numéro CAS |
110086-49-2 |
|---|---|
Formule moléculaire |
C18H50OSi6 |
Poids moléculaire |
451.1 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methyl-[bis(trimethylsilyl)methyl-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H50OSi6/c1-20(2,3)17(21(4,5)6)24(13,14)19-25(15,16)18(22(7,8)9)23(10,11)12/h17-18H,1-16H3 |
Clé InChI |
OPLGIASQSNJQSY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)O[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


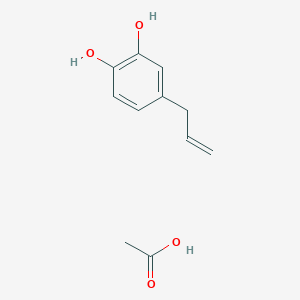
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
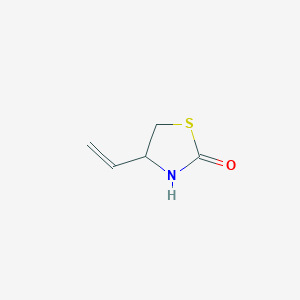
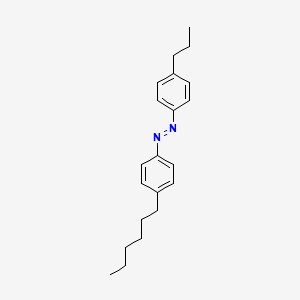
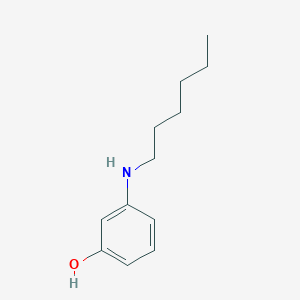
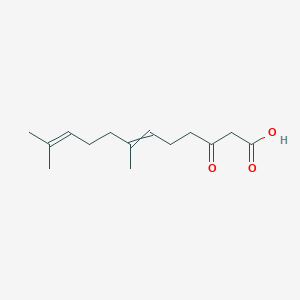
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)
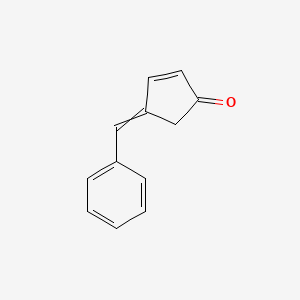
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
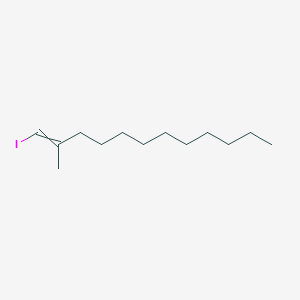
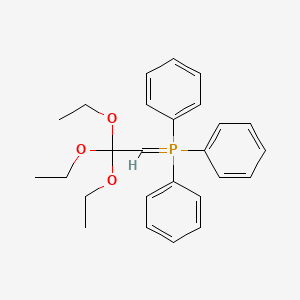
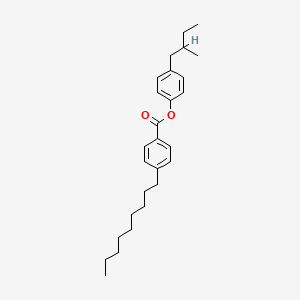
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
